molecular formula C11H18N4 B11779798 N4-Cycloheptylpyrimidine-4,5-diamine

N4-Cycloheptylpyrimidine-4,5-diamine

Cat. No.: B11779798
M. Wt: 206.29 g/mol
InChI Key: BCEZERSOSVXIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Cycloheptylpyrimidine-4,5-diamine is a pyrimidine derivative with a cycloheptyl substituent at the N4 position. Pyrimidine-4,5-diamines are characterized by their fused aromatic ring system and dual amine groups at positions 4 and 5, which are critical for hydrogen bonding and intermolecular interactions . The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-N-cycloheptylpyrimidine-4,5-diamine

InChI

InChI=1S/C11H18N4/c12-10-7-13-8-14-11(10)15-9-5-3-1-2-4-6-9/h7-9H,1-6,12H2,(H,13,14,15)

InChI Key

BCEZERSOSVXIRN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NC=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cycloheptylpyrimidine-4,5-diamine typically involves the reaction of cycloheptylamine with pyrimidine-4,5-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and improved purity of the final product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Pyrimidine-4,5-diamines vary primarily in their N4 substituents, which dictate physicochemical and pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Properties of Pyrimidine-4,5-diamine Derivatives
Compound Name Substituent (N4) Molecular Formula Molecular Weight Key Features Reference
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine Cyclopentyl C₉H₁₃ClN₄ 212.68 Moderate steric bulk; chlorine enhances electrophilicity
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine Methyl-phenyl C₁₁H₁₂ClN₅ 257.70 Aromatic phenyl improves π-π stacking; dual substituents increase rigidity
6-Chloro-N4-(3,4-dichlorobenzyl)pyrimidine-4,5-diamine 3,4-Dichlorobenzyl C₁₁H₈Cl₃N₅ 340.57 High lipophilicity; chlorine atoms enhance halogen bonding
N4-Methyl-6-pyrrolidin-1-ylpyrimidine-4,5-diamine Methyl-pyrrolidinyl C₉H₁₅N₅ 193.25 Polar pyrrolidinyl improves solubility; reduced steric hindrance
Key Observations:
  • Steric Effects: The cycloheptyl group in the target compound would impose greater steric hindrance than cyclopentyl (212.68 g/mol vs.
  • Lipophilicity : Chloroaromatic substituents (e.g., 3,4-dichlorobenzyl) significantly increase logP values compared to aliphatic groups, favoring membrane permeability but limiting aqueous solubility .
  • Synthetic Accessibility : Sodium dithionite and sulfuric acid are common reducing agents for synthesizing pyrimidine-4,5-diamines, but yields vary with substituent complexity (e.g., 86% for methyl-pyrrolidinyl vs. lower yields for bulky groups) .

Reactivity and Functionalization

Pyrimidine-4,5-diamines undergo electrophilic substitution at position 6, influenced by substituents:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at position 6 (as in most analogs) directs electrophiles to position 2, enhancing regioselectivity .
  • Steric Shielding : Bulky N4 substituents (e.g., cycloheptyl) may slow reaction kinetics due to hindered access to the reactive site.
Table 2: Reactivity Trends in Electrophilic Substitution
Substituent Type Reaction Rate (Relative) Regioselectivity Notes
Small alkyl (methyl) High Position 2 Minimal steric interference
Bulky aliphatic (cyclopentyl) Moderate Position 2 Steric shielding reduces rate
Aromatic (phenyl) Low Position 2 π-π interactions stabilize transition state

Biological Activity

N4-Cycloheptylpyrimidine-4,5-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted at the N4 position with a cycloheptyl group. The synthesis typically involves the reaction of cycloheptylamine with pyrimidine-4,5-diamine under controlled conditions using solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound can inhibit the proliferation of cancer cells through multiple pathways, including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to other pyrimidine derivatives, it shows potential as a CDK inhibitor, which is crucial for cell cycle regulation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide synthesis and repair mechanisms.
  • Receptor Modulation : It may interact with various receptors involved in signaling pathways that regulate cell growth and survival .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells .

Comparison with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N2,N4-Disubstituted Pyrimidine-2,4-DiaminesPotent CDK inhibitorsInhibition of cyclin-dependent kinases
N4-Substituted SulfonamidesAntimicrobial and anticancerDisruption of cell wall synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.